molecular formula C17H16N4 B7813596 1-(1h-Benzoimidazol-2-yl)-2-(1h-indol-3-yl)ethylamine

1-(1h-Benzoimidazol-2-yl)-2-(1h-indol-3-yl)ethylamine

Cat. No.: B7813596
M. Wt: 276.34 g/mol
InChI Key: ZWFNPSCBOVCVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1h-Benzoimidazol-2-yl)-2-(1h-indol-3-yl)ethylamine is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their biological activity and are often found in various pharmacologically active compounds. The presence of these two heterocyclic systems in a single molecule makes it a compound of significant interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1h-Benzoimidazol-2-yl)-2-(1h-indol-3-yl)ethylamine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with an appropriate indole derivative under controlled conditions. The reaction often requires the use of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1h-Benzoimidazol-2-yl)-2-(1h-indol-3-yl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present on the benzimidazole and indole rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone-like structures, while reduction could produce amine derivatives.

Scientific Research Applications

1-(1h-Benzoimidazol-2-yl)-2-(1h-indol-3-yl)ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(1h-Benzoimidazol-2-yl)-2-(1h-indol-3-yl)ethylamine involves its interaction with specific molecular targets. The benzimidazole and indole moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

  • 1-(1h-Benzoimidazol-2-yl)-2-(1h-indol-3-yl)methane
  • 1-(1h-Benzoimidazol-2-yl)-2-(1h-indol-3-yl)propane
  • 1-(1h-Benzoimidazol-2-yl)-2-(1h-indol-3-yl)butane

Uniqueness: 1-(1h-Benzoimidazol-2-yl)-2-(1h-indol-3-yl)ethylamine is unique due to its specific combination of benzimidazole and indole rings, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable molecule for further research and development.

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-2-(1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4/c18-13(17-20-15-7-3-4-8-16(15)21-17)9-11-10-19-14-6-2-1-5-12(11)14/h1-8,10,13,19H,9,18H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFNPSCBOVCVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C3=NC4=CC=CC=C4N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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